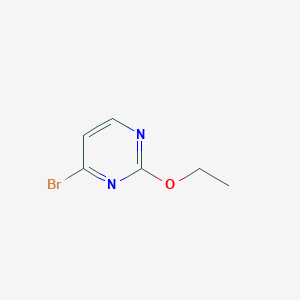

4-Bromo-2-ethoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of organic and medicinal chemistry. scispace.comambeed.com Its significance is deeply rooted in its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil (B121893)—which are the fundamental building blocks of nucleic acids, DNA and RNA. ambeed.comwuxiapptec.com This biological ubiquity means that pyrimidine derivatives can readily interact with various enzymes and other biological macromolecules, making them a privileged scaffold in drug design. scispace.com

The therapeutic applications of pyrimidine-containing compounds are extensive and diverse. Many FDA-approved drugs feature this heterocyclic motif, demonstrating a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. scispace.comresearchgate.net The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. researchgate.net This adaptability has fueled continuous research, making the synthesis of novel pyrimidine analogues a highly active area in the quest for new therapeutic agents. researchgate.nettypeset.io

Strategic Importance of Halogenated Pyrimidines as Building Blocks

Within the vast family of pyrimidine derivatives, halogenated pyrimidines serve as exceptionally important building blocks in organic synthesis. The introduction of a halogen atom onto the pyrimidine ring provides a reactive "handle" that facilitates a wide array of subsequent chemical transformations. google.comstackexchange.com These organohalogen compounds are valuable synthetic intermediates, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. rsc.orgnih.govresearchgate.net Such reactions are fundamental for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

The reactivity of a halogen substituent on the pyrimidine ring is highly dependent on its position. The ring's two nitrogen atoms create an electron-deficient (π-deficient) system, which particularly activates positions 2, 4, and 6 towards nucleophilic attack. scispace.com In di- or polyhalogenated pyrimidines, this electronic effect establishes a clear hierarchy of reactivity. For instance, in nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed couplings, a halogen at the 4-position is generally more reactive than one at the 2-position, which in turn is significantly more reactive than a halogen at the benzenoid-like 5-position. scispace.comstackexchange.com This predictable regioselectivity allows chemists to perform sequential and site-selective modifications, making halogenated pyrimidines powerful and versatile tools for constructing precisely substituted target molecules for pharmaceuticals and advanced materials. wuxibiology.comsigmaaldrich.com

Overview of Research Trajectories for 4-Bromo-2-ethoxypyrimidine

This compound is a specific example of a functionalized halogenated pyrimidine. Its structure combines the reactive potential of a 4-halopyrimidine with an ethoxy group at the 2-position, offering a tailored starting point for chemical synthesis. While extensive, peer-reviewed studies detailing the specific applications of this compound are not widely documented, its research trajectory can be inferred from the well-established chemistry of its structural class.

The key feature of this compound is the bromine atom at the C4 position. As established, this position is highly activated towards displacement. scispace.comstackexchange.com Consequently, the primary research application for this compound is as an intermediate in reactions where the bromine atom is replaced. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position. ambeed.com The ethoxy group at the C2 position remains stable under many of these coupling conditions, allowing for the synthesis of 2-ethoxy-4-substituted pyrimidines.

This reactivity profile makes this compound a valuable, specialized building block for accessing more complex pyrimidine derivatives. Its potential use lies in multi-step syntheses within medicinal chemistry programs, where the pyrimidine core is desired for its biological relevance and the substituents at the 2 and 4 positions are tailored to optimize binding to a specific biological target.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 959240-78-9 | sigmaaldrich.com |

| Molecular Formula | C₆H₇BrN₂O | sigmaaldrich.com |

| IUPAC Name | This compound | ambeed.com |

| Synonyms | Not Available | |

| Molecular Weight | 203.04 g/mol | N/A |

| Appearance | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUPLAVRGSOWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Elaboration of 4 Bromo 2 Ethoxypyrimidine

Established Synthetic Routes to 4-Bromo-2-ethoxypyrimidine Precursors

The preparation of this compound often commences with the synthesis of appropriately halogenated pyrimidine (B1678525) scaffolds, which serve as versatile precursors for the introduction of the desired ethoxy group.

Synthesis of Halogenated Pyrimidine Scaffolds

The synthesis of halogenated pyrimidines is a well-established field in heterocyclic chemistry. These compounds are crucial intermediates due to the reactivity of the carbon-halogen bond, which allows for subsequent nucleophilic substitution reactions. A common starting material for such syntheses is uracil (B121893) or its derivatives, which can undergo halogenation at various positions.

For instance, the synthesis of dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4-dibromopyrimidine (B1316284), provides a key entry point. These can be prepared from commercially available starting materials. Another relevant precursor is 5-bromo-2,4-dichloropyrimidine, which can be synthesized and subsequently used to introduce other functionalities. guidechem.com The synthesis of 2,5-dibromopyrimidine (B1337857) can be achieved through methods such as the bromination of 2-aminopyrimidine. chemicalbook.com

The choice of halogenating agent and reaction conditions is critical to control the regioselectivity of the halogenation process. Common reagents include phosphorus oxychloride (POCl₃) for chlorination and bromine (Br₂) or N-bromosuccinimide (NBS) for bromination.

Introduction of the Ethoxy Moiety

With a halogenated pyrimidine precursor in hand, the ethoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide ion by an ethoxide ion. The reactivity of the halogen at different positions on the pyrimidine ring can vary, allowing for regioselective substitution.

For example, in a dihalogenated pyrimidine, the halogen at the 2- or 4-position is generally more susceptible to nucleophilic attack than a halogen at the 5-position. The reaction of a compound like 2,4-dibromopyrimidine with a controlled amount of sodium ethoxide in a suitable solvent, such as ethanol (B145695), can lead to the monosubstituted product. The reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide using microwave heating has been shown to produce 2-ethoxy-5-bromopyridine in high yield, demonstrating the feasibility of this approach for related heterocyclic systems. tandfonline.com

Direct Synthesis and Optimization Strategies for this compound

Direct synthesis routes aim to introduce the bromo and ethoxy groups in a more streamlined fashion, often with a focus on optimizing reaction conditions to maximize yield and regioselectivity.

Regioselective Bromination Approaches

An alternative synthetic strategy involves the bromination of a pre-formed 2-ethoxypyrimidine (B1642859). In this approach, the directing effects of the existing ethoxy group and the ring nitrogen atoms will govern the position of bromination. The ethoxy group is an activating, ortho-, para-directing group, which would favor substitution at the 5-position. However, the electronics of the pyrimidine ring itself also play a significant role.

The bromination of pyrimidine itself typically occurs at the 5-position due to the deactivating effect of the two nitrogen atoms on the other ring positions. google.com Therefore, the bromination of 2-ethoxypyrimidine is expected to be highly regioselective for the 5-position, although careful optimization of reaction conditions would be necessary to avoid over-bromination or side reactions.

Ethoxylation Techniques in Pyrimidine Synthesis

The introduction of an ethoxy group onto a pyrimidine ring is a key transformation in the synthesis of this compound. As mentioned, this is most commonly achieved through a nucleophilic aromatic substitution reaction. The choice of the ethoxide source, solvent, and temperature are critical parameters to control the reaction outcome.

Sodium ethoxide, generated in situ from sodium metal and absolute ethanol or used as a commercially available solid, is the most common reagent for this transformation. The reaction is typically carried out in ethanol as the solvent, which also serves as the source of the ethoxide. Microwave irradiation has been shown to significantly accelerate these types of nucleophilic substitution reactions, often leading to higher yields and shorter reaction times. tandfonline.com

For a precursor like 4-bromo-2-chloropyrimidine, the chlorine atom at the 2-position is generally more reactive towards nucleophilic substitution than the bromine atom at the 4-position, allowing for selective replacement to form this compound.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 2,4-Dibromopyrimidine | Sodium Ethoxide (1 eq.) | Ethanol | Reflux | This compound | Not specified |

| 4-Bromo-2-chloropyrimidine | Sodium Ethoxide | Ethanol | Reflux | This compound | Not specified |

| 2-Ethoxypyrimidine | N-Bromosuccinimide | Acetonitrile | Room Temperature | 5-Bromo-2-ethoxypyrimidine | Not specified |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for both the halogenation and ethoxylation steps. tandfonline.com Furthermore, exploring alternative, greener solvents to replace traditional volatile organic compounds can minimize the environmental impact. The optimization of reaction conditions to improve atom economy, by minimizing the formation of byproducts, is another key aspect of a green synthetic approach. The development of catalytic methods for halogenation and nucleophilic substitution could also offer a more sustainable alternative to stoichiometric reagents.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis and functionalization of pyrimidine derivatives has been particularly effective. In the context of this compound, microwave heating can significantly enhance the rate of nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by various nucleophiles.

The enhanced reaction rates are attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave irradiation, which can lead to temperatures higher than the solvent's boiling point in a sealed vessel. nih.gov This "superheating" effect can dramatically shorten reaction times from hours to mere minutes. nih.gov For instance, the amination of halo-pyrimidines, a common elaboration strategy, is known to be significantly accelerated under microwave conditions. nih.gov Applying this principle, this compound can be expected to react efficiently with a range of amines, alcohols, and thiols to yield diverse 4-substituted-2-ethoxypyrimidines. The use of a base such as diisopropylethylamine (DIPEA) in a polar solvent like ethanol is a common practice in these transformations. nih.gov

Research on analogous compounds, such as 2-amino-4-chloropyrimidines, demonstrates that microwave-assisted reactions with various amines proceed efficiently at temperatures between 120-140 °C within 15-30 minutes, providing the desired products in good yields. This methodology avoids the need for prolonged reaction times often associated with conventional heating.

| Reactant | Nucleophile | Conditions | Product | Yield (%) | Ref. |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane (B91453)/H₂O, MW 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 | mdpi.com |

| 6-Chloropurine derivative | Various Amines | DIPEA, Ethanol, MW 120°C, 10 min | 6-Aminopurine derivatives | 72-83 | nih.gov |

| 3-Bromo-4-tosyloxy-2-pyrone | 4-Tolylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C | 6-Methyl-3-phenyl-4-(4-tolyl)-2-pyrone | 95 | researchgate.net |

This table presents data from related pyrimidine and heterocyclic systems to illustrate the utility of microwave-assisted synthesis. The conditions are representative of those that could be applied to this compound.

Catalytic Approaches in Reaction Media

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is a prominent example. mdpi.comnih.gov This reaction, which typically employs a palladium catalyst to couple an organoboron reagent with a halide, is exceptionally well-suited for the functionalization of this compound. The bromine atom at the C4 position of the pyrimidine ring is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. mdpi.commdpi.com

Studies on structurally similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and 2,4-dichloropyrimidines, have established effective conditions for Suzuki-Miyaura reactions. mdpi.commdpi.com These reactions are typically performed in a mixture of an organic solvent like 1,4-dioxane and water, with a base such as potassium carbonate (K₂CO₃) and a palladium catalyst, often Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.commdpi.com The reaction proceeds to couple a wide variety of aryl- and heteroarylboronic acids at the halogenated position. For dihalogenated pyrimidines, studies have shown a high regioselectivity for reaction at the C4 position over the C2 or C6 positions, which suggests that this compound would be an excellent substrate for selective C4-arylation. mdpi.com

The combination of microwave irradiation with Suzuki-Miyaura coupling has proven to be a particularly powerful strategy, drastically reducing reaction times while maintaining high yields. mdpi.commdpi.com For instance, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids can be completed in just 15 minutes at 100 °C with a very low catalyst loading (0.5 mol%). mdpi.com This high efficiency makes the methodology highly attractive for the rapid generation of libraries of novel pyrimidine derivatives from a this compound precursor.

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Ref. |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C, 18-22h | 60 | mdpi.com |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100°C, 15 min | 81 | mdpi.com |

| 3-Amino-4-bromopyrazole | 4-Carbamoylphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | iPrOH/H₂O | MW, 150°C, 2h | 54 | mdpi.com |

| 4-Bromo-2-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 120°C, 2h | 81 | researchgate.net |

This table showcases palladium-catalyzed Suzuki-Miyaura coupling reactions on various bromo-substituted heterocycles, providing a basis for the expected reactivity of this compound.

Chemical Reactivity and Advanced Derivatization of 4 Bromo 2 Ethoxypyrimidine

Cross-Coupling Reactions of 4-Bromo-2-ethoxypyrimidine

This compound serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C4 position of the pyrimidine (B1678525) ring.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be influenced by the electronic properties of the coupling partners. For instance, electron-rich boronic acids have been shown to produce good yields in Suzuki-Miyaura reactions.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 70-80 | Good |

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (5:1) | 120 (Microwave) | 81 |

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, which are analogous to this compound.

Stille Coupling and Other Organometallic Methodologies

The Stille coupling reaction provides another effective route for C-C bond formation by coupling an organotin compound (organostannane) with an organic halide. This method is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organotin reagents.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. For the derivatization of this compound, an organostannane such as 2-ethoxy-5-(tri-n-butylstannyl)pyrimidine could be coupled with various organic halides. Alternatively, this compound can be coupled with a range of organostannanes like 2-(tributylstannyl)pyrimidine (B127769) or 2-methoxy-4-(tributylstannyl)pyridine.

Key features of the Stille coupling include:

Catalyst: Typically a palladium(0) complex, such as Pd(PPh₃)₄.

Organotin Reagents: Air- and moisture-stable, but often toxic.

Side Reactions: Homocoupling of the organostannane is a potential side reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.

This reaction allows for the coupling of this compound with a wide array of primary and secondary amines. The development of specialized phosphine (B1218219) ligands has been critical to the expansion of this reaction's scope. The choice of a suitable palladium precursor, a sterically hindered and electron-rich phosphine ligand, and an appropriate base are key to a successful transformation.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave |

| [(cinnamyl)PdCl]₂ | t-BuXPhos | NaOt-Bu | Water | 30-50 |

This table illustrates common catalyst systems and conditions for Buchwald-Hartwig amination of aryl bromides, which can be applied to this compound.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4 position of this compound is susceptible to nucleophilic substitution, providing a direct method for introducing various functional groups.

Reactions with Oxygen Nucleophiles

This compound can react with oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of the nucleophile.

For example, reaction with sodium methoxide (B1231860) would be expected to yield 2-ethoxy-4-methoxypyrimidine. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield.

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the bromide ion in this compound to form the corresponding 4-aminopyrimidine (B60600) derivatives. The reaction with ammonia initially forms a primary amine, which itself is a nucleophile and can react further with the starting material to produce secondary and tertiary amines.

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, and it was found that the reaction can lead to unexpected nitro-group migration products in polar aprotic solvents. While this compound lacks the nitro group, this highlights the potential for complex reactivity in substituted halopyrimidines.

Reactions with Sulfur and Other Heteroatom Nucleophiles

The reactivity of this compound with various sulfur and other heteroatom nucleophiles is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups at the C4 position. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient nature of the pyrimidine ring.

One of the most common transformations involves the reaction with thiolate anions. For instance, treatment of this compound with sodium hydrosulfide (B80085) (NaSH) can lead to the formation of the corresponding pyrimidine-4-thiol. This reaction is often carried out in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The resulting thiol is a versatile intermediate that can be further alkylated or oxidized to afford a variety of sulfur-containing derivatives.

In addition to simple thiolates, more complex sulfur nucleophiles can also be employed. For example, reaction with thiourea (B124793) followed by hydrolysis provides an alternative route to the pyrimidine-4-thiol. Furthermore, displacement of the bromide with thiocyanate (B1210189) salts, such as potassium thiocyanate, yields 2-ethoxy-4-thiocyanatopyrimidine. This thiocyanate derivative can then be subjected to various transformations, including conversion to the corresponding thiol or disulfide.

Beyond sulfur nucleophiles, other heteroatom nucleophiles, such as amines, alkoxides, and azides, readily react with this compound. The reaction with ammonia or primary and secondary amines leads to the formation of the corresponding 4-aminopyrimidines. Similarly, alkoxides, such as sodium methoxide or ethoxide, can displace the bromide to yield 4-alkoxypyrimidines. The use of sodium azide (B81097) allows for the introduction of an azido (B1232118) group, which is a valuable precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.

The relative reactivity of these nucleophiles generally follows their inherent nucleophilicity, with softer nucleophiles like thiolates often reacting more readily than harder nucleophiles like alkoxides. The reaction conditions, including solvent, temperature, and the presence of a base, can be optimized to favor the desired substitution product.

Table 1: Examples of Reactions with Sulfur and Other Heteroatom Nucleophiles

| Nucleophile | Reagent | Product |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 2-Ethoxypyrimidine-4-thiol |

| Thiocyanate | Potassium Thiocyanate (KSCN) | 2-Ethoxy-4-thiocyanatopyrimidine |

| Ammonia | NH3 | 4-Amino-2-ethoxypyrimidine |

| Methoxide | Sodium Methoxide (NaOMe) | 2-Ethoxy-4-methoxypyrimidine |

| Azide | Sodium Azide (NaN3) | 4-Azido-2-ethoxypyrimidine |

Transformations of the Ethoxy Group and Pyrimidine Ring

While the primary reactive site of this compound is the C4 position, the 2-ethoxy group can also undergo specific transformations, although it is generally more stable than the C4-bromo substituent. Cleavage of the ethoxy ether linkage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr3). This acid-catalyzed cleavage proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the ethyl group, resulting in the formation of 2-hydroxypyrimidine (B189755) derivatives and ethyl halide.

Alternatively, the ethoxy group can be transetherified by reaction with another alcohol in the presence of a suitable catalyst. This process allows for the replacement of the ethoxy group with other alkoxy groups, providing access to a wider range of 2-alkoxypyrimidine derivatives.

Beyond the substitution at the C4 position, the pyrimidine ring of this compound can be further functionalized. The electron-withdrawing nature of the two nitrogen atoms and the bromine atom makes the pyrimidine nucleus susceptible to certain types of reactions.

For instance, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at the C5 position. This involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C5 position, which is activated by the adjacent bromo and ethoxy groups. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups, including alkyl, aryl, and silyl (B83357) groups.

Furthermore, under specific conditions, the pyrimidine ring can participate in cross-coupling reactions. For example, after the initial substitution of the C4-bromo group, subsequent functionalization at other positions might be possible through palladium-catalyzed reactions, although this is less common for the pyrimidine core itself without further activation.

The regioselectivity of these functionalization reactions is governed by the electronic and steric properties of the substituents already present on the pyrimidine ring. The interplay between the directing effects of the ethoxy group and the remaining halogen (if present) dictates the position of the incoming electrophile.

Multi-Component Reactions and Cascade Processes

The inherent reactivity of this compound makes it an attractive substrate for multi-component reactions (MCRs) and cascade processes, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

In a typical MCR scenario involving this compound, the initial nucleophilic substitution at the C4 position can be followed by one or more subsequent reactions in a one-pot fashion. For example, a reaction could be designed where a bifunctional nucleophile initially displaces the bromide, and the newly introduced functional group then participates in an intramolecular cyclization or a subsequent intermolecular reaction with another component in the reaction mixture.

Cascade processes initiated by the reaction of this compound often leverage the electronic properties of the pyrimidine ring. For instance, the product of an initial SNAr reaction could be an intermediate that is primed for a subsequent cyclization, rearrangement, or cross-coupling reaction. These sequential transformations, occurring without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

The development of novel MCRs and cascade reactions involving this compound is an active area of research. The goal is to exploit its reactivity profile to access diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The ability to form multiple bonds and stereocenters in a single, controlled process is a powerful tool for modern organic synthesis.

Applications of 4 Bromo 2 Ethoxypyrimidine and Its Derivatives in Drug Discovery and Materials Science

Role as a Pharmaceutical Intermediate in Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a fundamental component of numerous biologically active compounds, including nucleic acids and various therapeutic agents. 4-Bromo-2-ethoxypyrimidine serves as a valuable precursor in the synthesis of diverse pyrimidine-based derivatives, enabling the exploration of new chemical spaces in drug discovery.

Synthesis of Biologically Active Pyrimidine-Based Agents

The presence of a bromine atom at the 4-position of the pyrimidine ring allows for a variety of chemical transformations, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are instrumental in creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents to the pyrimidine core. This synthetic flexibility is paramount in the design and synthesis of novel molecules with potential therapeutic properties.

Research has demonstrated that bromo-pyrimidine analogs are key intermediates in the development of compounds with a broad spectrum of biological activities. For instance, the synthesis of novel 5-bromo-pyrimidine derivatives has been shown to yield compounds with significant anticancer and antimicrobial activities. While not directly involving this compound, these studies highlight the general importance of the bromo-pyrimidine scaffold in medicinal chemistry. The ethoxy group at the 2-position of this compound can also be strategically modified or retained to influence the physicochemical properties and biological activity of the final compounds.

Development of Antiviral Agents (e.g., Acyclic Nucleoside Phosphonates)

Acyclic nucleoside phosphonates are a class of antiviral drugs that are structurally similar to natural nucleosides but contain a phosphonate (B1237965) group instead of a phosphate (B84403) group, which imparts greater stability. The synthesis of these compounds often involves the use of pyrimidine intermediates. While direct evidence of this compound's use in the synthesis of acyclic nucleoside phosphonates is not extensively documented in publicly available research, the general synthetic routes to pyrimidine-based acyclic nucleosides often rely on functionalized pyrimidine precursors. The reactivity of the bromo-substituent in this compound makes it a plausible candidate for the introduction of the acyclic side chain necessary for antiviral activity. Further research in this area could potentially unveil its utility in creating novel antiviral therapeutics.

Discovery of Antitumor and Anticancer Compounds

The pyrimidine core is a common feature in many anticancer drugs. The ability to functionalize the pyrimidine ring at multiple positions is crucial for optimizing the potency and selectivity of these agents. Bromo-pyrimidine derivatives have been extensively investigated as precursors for anticancer compounds. For example, novel series of 5-bromo-pyrimidine derivatives have been synthesized and have demonstrated excellent anticancer activity when compared to existing drugs like Dasatinib.

Modulation of Receptor Binding and Pharmacological Activity

The pharmacological activity of a drug is intrinsically linked to its ability to bind to specific biological targets, such as receptors and enzymes. The structural modifications enabled by intermediates like this compound can significantly impact the binding affinity and efficacy of a compound. By introducing diverse substituents at the 4-position of the pyrimidine ring, medicinal chemists can fine-tune the molecule's shape, electronics, and hydrogen-bonding capabilities to optimize its interaction with a target receptor. This modulation of receptor binding is a cornerstone of rational drug design. Although specific examples of this compound derivatives as modulators of receptor binding are not extensively reported, the principles of medicinal chemistry strongly support its potential in this arena.

Contributions to Agrochemical and Dyestuff Intermediate Synthesis

The utility of pyrimidine derivatives extends beyond pharmaceuticals into the realms of agrochemicals and dyes. The structural features of this compound make it a potential intermediate in the synthesis of compounds for these industries.

In the agrochemical sector, pyrimidine-based compounds have been developed as herbicides, fungicides, and insecticides. The synthesis of these active ingredients often requires versatile heterocyclic intermediates. While specific patent literature detailing the use of this compound in the synthesis of commercial agrochemicals is not prominent, its chemical reactivity suggests it could be a valuable building block for the creation of new and effective crop protection agents.

Similarly, in the dyestuff industry, heterocyclic compounds are used to create a wide range of colors. The pyrimidine ring can be part of a chromophore system, and substituents on the ring can modulate the color and properties of the dye. Although there is no widespread documentation of this compound as a key intermediate in current dyestuff production, its potential for functionalization makes it a candidate for the development of novel dyes with specific properties.

Potential in Advanced Materials and Polymer Science

The application of pyrimidine-based compounds is also being explored in the field of materials science. The ability of pyrimidine rings to participate in π-stacking and hydrogen bonding makes them attractive components for the design of functional organic materials. These materials can have applications in electronics, optics, and polymer science.

The reactive nature of this compound, particularly its ability to undergo cross-coupling reactions, allows for its incorporation into larger molecular architectures, including polymers and dendrimers. This could lead to the development of new materials with tailored electronic or photophysical properties. While this area of research is still in its early stages for this specific compound, the broader exploration of pyrimidine-containing polymers and materials suggests a promising future for intermediates like this compound.

Precursors for Functional Polymers and Molecular Imprinting

This compound is a valuable starting material for creating functional monomers used in the synthesis of specialized polymers, particularly for molecularly imprinted polymers (MIPs). MIPs are synthetic polymers engineered to have cavities that are complementary in shape, size, and chemical functionality to a specific target molecule, known as the template. This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, acting as artificial antibodies or receptors.

The synthesis of MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of a template molecule. After polymerization, the template is removed, leaving behind specific recognition sites. The utility of this compound in this context lies in its potential to be converted into a functional monomer. The bromo group can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce a polymerizable group, such as a vinyl, styryl, or acrylate (B77674) moiety.

Once functionalized, the resulting pyrimidine-based monomer can interact with a template molecule through non-covalent interactions. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors, forming directional bonds with template molecules that have hydrogen bond donor groups (e.g., amides, alcohols, or carboxylic acids). These interactions are crucial for the pre-organization of the monomer around the template before polymerization, which is essential for creating high-fidelity recognition sites.

The general process for utilizing this compound as a precursor for MIPs is outlined below:

| Step | Description | Purpose |

| 1. Functionalization | A polymerizable group (e.g., vinyl) is introduced onto the pyrimidine ring, typically by replacing the bromo group via a cross-coupling reaction. | To convert the inert precursor into a functional monomer capable of polymerization. |

| 2. Pre-polymerization Complex Formation | The functionalized monomer is mixed with a template molecule, a cross-linker (e.g., EGDMA), and an initiator in a suitable solvent. The monomer arranges itself around the template via non-covalent interactions (e.g., hydrogen bonding). | To form a stable monomer-template assembly that will create the recognition site. |

| 3. Polymerization | The mixture is polymerized, typically through thermal or photochemical initiation, forming a highly cross-linked three-dimensional polymer network that entraps the template. | To create a rigid polymer matrix that permanently fixes the arrangement of the functional monomers around the template. |

| 4. Template Removal | The template molecule is extracted from the polymer matrix by washing with a solvent, leaving behind a cavity that is complementary to the template. | To generate the specific molecular recognition sites within the polymer. |

This approach allows for the creation of MIPs with tailored selectivity for a wide range of target molecules, including pharmaceuticals, environmental pollutants, and biological markers.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The ability of this compound and its derivatives to form predictable and stable non-covalent interactions makes them valuable building blocks for designing complex supramolecular assemblies.

The key structural features of this compound that are relevant to supramolecular chemistry are its hydrogen bonding capabilities and the potential for halogen bonding. The two nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, allowing them to form strong, directional interactions with hydrogen bond donor molecules. Similarly, the oxygen atom of the ethoxy group can also participate in hydrogen bonding.

These interactions can be exploited to construct a variety of supramolecular structures, such as co-crystals, liquid crystals, and self-assembling gels. For instance, by combining a derivative of this compound with a complementary molecule containing hydrogen bond donor groups (like a dicarboxylic acid), it is possible to form a co-crystal with a well-defined, ordered structure driven by the hydrogen bonds between the components.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile (such as a lone pair on a nitrogen or oxygen atom). This interaction provides an additional tool for directing the self-assembly of molecules into specific architectures.

The potential supramolecular interactions involving derivatives of this compound are summarized in the table below:

| Interaction Type | Participating Groups on Pyrimidine Derivative | Potential Partner Molecules | Resulting Supramolecular Structure |

| Hydrogen Bonding | Pyrimidine ring nitrogens (acceptors), Ethoxy oxygen (acceptor) | Carboxylic acids, Amides, Alcohols (donors) | Co-crystals, Dimers, Polymeric chains |

| Halogen Bonding | Bromo group (donor) | Lewis bases (e.g., pyridines, amines) (acceptors) | Defined multi-component assemblies |

| π-π Stacking | Pyrimidine aromatic ring | Other aromatic systems | Stacked columnar or layered structures |

By strategically modifying the this compound core—for example, by replacing the bromo group with other functional groups via cross-coupling reactions—researchers can fine-tune the intermolecular interactions to create novel materials with specific properties for applications in areas such as crystal engineering, drug delivery, and sensing.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Ethoxypyrimidine and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. In the context of 4-Bromo-2-ethoxypyrimidine, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom. The protons of the ethoxy group would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, with the carbon atom bonded to the bromine atom showing a significant shift. The two carbons of the ethoxy group will also be distinguishable.

| ¹H NMR Data for a Substituted Pyrimidine Analog | | :--- | :--- | | Proton | Chemical Shift (ppm) | | Pyrimidine-H | 8.5 - 8.7 (doublet) | | Pyrimidine-H | 7.2 - 7.4 (doublet) | | OCH₂ | 4.4 - 4.6 (quartet) | | CH₃ | 1.3 - 1.5 (triplet) | Note: This is an example data set for a related compound and may not represent the exact values for this compound.

| ¹³C NMR Data for a Halogenated Pyrimidine Analog | | :--- | :--- | | Carbon | Chemical Shift (ppm) | | C=N | 160 - 165 | | C-Br | 110 - 120 | | C-H | 155 - 160 | | OCH₂ | 60 - 65 | | CH₃ | 10 - 15 | Note: This is an example data set for a related compound and may not represent the exact values for this compound.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M+ and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion can provide further structural insights. Common fragmentation pathways for such compounds may involve the loss of the ethoxy group, the bromine atom, or cleavage of the pyrimidine ring. The resulting fragment ions are detected and their mass-to-charge ratios are recorded, allowing for the reconstruction of the molecular structure.

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | m/z (relative intensity) | | [M]⁺ (with ⁷⁹Br) | 216 (approx. 100%) | | [M+2]⁺ (with ⁸¹Br) | 218 (approx. 98%) | | [M-C₂H₅O]⁺ | 171/173 | | [M-Br]⁺ | 137 | Note: These are predicted values and may vary in an actual spectrum.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the pyrimidine ring and the ethoxy group, C=N and C=C stretching vibrations of the aromatic ring, and C-O stretching of the ethoxy group. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum.

Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational analysis and structural confirmation.

| Characteristic IR Absorption Bands for Pyrimidine Derivatives | | :--- | :--- | | Vibrational Mode | Frequency Range (cm⁻¹) | | C-H stretch (aromatic) | 3000 - 3100 | | C-H stretch (aliphatic) | 2850 - 3000 | | C=N stretch | 1550 - 1650 | | C=C stretch (aromatic) | 1400 - 1600 | | C-O stretch | 1000 - 1300 | | C-Br stretch | 500 - 600 | Note: These are general ranges and the exact positions can be influenced by the specific molecular structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or from a mixture of related analogs.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification and purity assessment. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

| Typical HPLC Parameters for Analysis of Pyrimidine Derivatives | | :--- | :--- | | Parameter | Condition | | Column | C18 reverse-phase | | Mobile Phase | Acetonitrile/Water gradient | | Detection | UV at 254 nm | | Flow Rate | 1.0 mL/min | Note: These are example parameters and would need to be optimized for the specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly suitable for volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for its definitive identification. GC-MS is highly sensitive and can be used to detect and identify even trace amounts of impurities.

| Typical GC-MS Parameters for Analysis of Halogenated Compounds | | :--- | :--- | | Parameter | Condition | | Column | Capillary column (e.g., DB-5ms) | | Carrier Gas | Helium | | Injection Mode | Split/Splitless | | Temperature Program | Ramped from a low to a high temperature | | MS Ionization | Electron Impact (EI) | Note: These are example parameters and would need to be optimized for the specific analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of X-ray diffraction analysis as applied to related pyrimidine derivatives and brominated heterocyclic compounds allow for a detailed projection of its likely solid-state characteristics.

The determination of a crystal structure begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be deduced, leading to a complete three-dimensional model of the molecule.

For a molecule like this compound, X-ray crystallography would reveal the planarity of the pyrimidine ring and the precise orientation of the ethoxy and bromo substituents. The conformation of the ethoxy group, specifically the torsion angles around the C-O and O-C bonds, would be definitively established.

Furthermore, the analysis of the crystal packing would elucidate the various non-covalent interactions that govern the supramolecular assembly. In the solid state of brominated organic compounds, several key intermolecular interactions are anticipated to play a significant role. These interactions are crucial in determining the physical properties of the crystal, such as melting point and solubility.

A study on the crystal structure of 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione highlights the importance of hydrogen bonding in the crystal packing of molecules containing a brominated ring system and a pyrimidine derivative. najah.edu In this structure, classical N-H···O and non-classical C-H···O hydrogen bonds were observed. najah.edu For this compound, it is conceivable that weak C-H···N or C-H···O hydrogen bonds involving the pyrimidine ring and the ethoxy group contribute to the stability of the crystal lattice.

Additionally, the presence of a bromine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. The strength of this interaction depends on the polarizability of the halogen and the nature of the acceptor atom. In the crystal structure of this compound, Br···N or Br···O halogen bonds could be a key feature of the solid-state packing. The study of intermolecular interactions in molecular crystals is essential for understanding structure-property relationships, which is a fundamental aspect of crystal engineering. rsc.org

The following table summarizes the types of intermolecular interactions that are typically observed in the crystal structures of brominated pyrimidine analogs and related organic compounds.

| Interaction Type | Description | Potential Role in this compound Crystal Structure |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Weak C-H···N and C-H···O interactions involving the pyrimidine ring, ethoxy group, and neighboring molecules are likely to be present. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic center and interacts with a nucleophilic site (e.g., N, O). | The bromine atom on the pyrimidine ring could form Br···N or Br···O halogen bonds, influencing the molecular packing. |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The electron-deficient pyrimidine rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice. |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | These forces are ubiquitously present and contribute to the overall cohesion of the crystal. |

Computational and Theoretical Investigations of 4 Bromo 2 Ethoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For 4-Bromo-2-ethoxypyrimidine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry, vibrational frequencies, and various electronic properties. researchgate.net

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is instrumental in calculating reactivity descriptors.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | ~8.9 eV | Energy required to remove an electron; a measure of the molecule's tendency to undergo oxidation. |

| Electron Affinity | ~0.8 eV | Energy released upon gaining an electron; indicates the propensity for reduction. |

| Global Hardness (η) | ~4.05 eV | Resistance to change in electron distribution; a higher value suggests greater stability. |

| Electrophilicity Index (ω) | ~2.4 eV | A measure of the molecule's ability to accept electrons; useful in predicting reactivity in polar reactions. |

Note: The values in this table are hypothetical and serve as illustrative examples of the types of data that can be obtained from DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a deeper understanding of the electronic behavior of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the bromine atom and the pyrimidine (B1678525) ring, combined with the electron-donating ethoxy group, would influence the energies and localizations of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Primarily localized on the pyrimidine ring and the oxygen atom of the ethoxy group. |

| LUMO | -1.0 | Predominantly localized on the pyrimidine ring, particularly on the carbon atoms double-bonded to nitrogen. |

| HOMO-LUMO Gap | 5.5 | Suggests a relatively stable molecule. |

Note: The values and localizations in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. rsc.org For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can reveal the preferred conformations and the energy barriers between them.

By simulating the motion of atoms over time, based on a classical force field, MD can provide information on the conformational flexibility of the ethoxy side chain. mdpi.com This is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different physiological conditions. biomedres.us

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced, computational methods can be used to map the potential energy surface of the reaction. researchgate.net

Structure-Activity Relationship (SAR) Prediction and Ligand Design

In the context of drug discovery, understanding the structure-activity relationship (SAR) is crucial for designing potent and selective ligands. wikipedia.orgcollaborativedrug.com SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. researchgate.net Computational methods can play a significant role in predicting the SAR of derivatives of this compound.

By creating a library of virtual analogs with modifications at different positions of the pyrimidine ring and the ethoxy group, their properties can be calculated and correlated with potential biological activity. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that relate the structural features of these analogs to their predicted activity. wikipedia.org This allows for the rational design of new compounds with improved properties. For example, replacing the bromine atom with other substituents could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity to a biological target. ic.ac.uk

Future Research Directions and Concluding Perspectives

Exploration of Novel Catalytic Transformations

The bromine atom at the C4 position of 4-Bromo-2-ethoxypyrimidine is a prime handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. While Suzuki-Miyaura coupling is a well-established method for forming carbon-carbon bonds with this substrate, future research should systematically explore a broader range of catalytic transformations. mdpi.comresearchgate.net

Key areas for investigation include:

Buchwald-Hartwig Amination: Developing efficient protocols for the palladium-catalyzed amination of this compound would provide direct access to a diverse array of 4-amino-2-ethoxypyrimidine derivatives. These products are valuable intermediates for synthesizing compounds with potential biological activity.

Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling can lead to rigid, linear extensions of the pyrimidine (B1678525) core. This transformation is crucial for creating novel materials and probes for chemical biology.

Heck and Stille Couplings: These reactions would enable the formation of carbon-carbon bonds with alkenes and organostannanes, respectively, further diversifying the range of accessible derivatives.

Photoredox Catalysis: Exploring light-mediated catalytic reactions could open up novel reaction pathways under milder conditions, potentially allowing for transformations that are challenging with traditional thermal methods.

Optimizing these reactions will require screening various catalysts, ligands, bases, and solvent systems to achieve high yields and functional group tolerance. mdpi.com Such studies will significantly expand the synthetic utility of this compound as a scaffold.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Reagent/Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-ethoxypyrimidine |

| Buchwald-Hartwig | Amines (R₂NH) | Pd Catalyst / Ligand / Base | 4-(Dialkylamino)-2-ethoxypyrimidine |

| Sonogashira | Terminal Alkynes | Pd/Cu Catalyst / Base | 4-Alkynyl-2-ethoxypyrimidine |

| Heck Coupling | Alkenes | Pd Catalyst / Base | 4-Alkenyl-2-ethoxypyrimidine |

| Stille Coupling | Organostannanes | Pd Catalyst | 4-Aryl/Vinyl-2-ethoxypyrimidine |

Integration into High-Throughput Synthesis and Screening Platforms

The future of drug discovery and materials science relies heavily on the rapid synthesis and evaluation of large compound libraries. nih.gov this compound is an ideal candidate for integration into automated synthesis platforms due to its defined points of reactivity. nih.govnih.gov

Automated flow chemistry and robotic systems can be programmed to perform sequential catalytic reactions on the this compound core. nih.govatomfair.com For instance, a robotic platform could execute a Suzuki coupling followed by a modification of the ethoxy group in a fully automated sequence, generating a library of hundreds or thousands of distinct molecules with minimal human intervention. nih.gov This approach significantly accelerates the discovery process by allowing for the rapid generation of structure-activity relationships (SAR). nih.gov

The integration of these high-throughput synthesis platforms with automated biological screening would create a closed-loop "self-driving laboratory" for discovery. chemrxiv.org In such a system, compounds derived from this compound could be synthesized, purified, and immediately tested for biological activity. The resulting data would then be used by machine learning algorithms to predict the next generation of molecules to be synthesized, creating an efficient cycle of design, synthesis, and testing.

Biomedical Applications Beyond Current Scope

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. kuey.netgsconlinepress.commdpi.com While the direct biological profile of this compound is not extensively documented, its derivatives hold immense potential for novel biomedical applications.

Future research should focus on synthesizing libraries of compounds based on this scaffold to explore new therapeutic areas:

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the ATP-binding site of the enzyme. Derivatives of this compound could be designed to target specific kinases implicated in cancer or inflammatory diseases. mdpi.com

Metabolic Disorders: Pyrimidine metabolism is crucial for cell proliferation and genomic integrity. creative-proteomics.com Novel derivatives could be investigated as modulators of enzymes within the pyrimidine biosynthesis pathway, which has implications for treating metabolic disorders and cancers. mdpi.com

Neurodegenerative Diseases: The development of novel pyrimidine-based compounds could lead to agents that target pathways involved in diseases like Alzheimer's or Parkinson's. rasayanjournal.co.in

Infectious Diseases: The pyrimidine scaffold is present in various antibacterial and antiviral drugs. gsconlinepress.com New derivatives could be screened against a panel of pathogens to identify novel anti-infective agents that can combat growing antibiotic resistance.

Systematic screening of diverse libraries derived from this compound against a wide range of biological targets is essential to uncover new therapeutic leads. nih.gov

Sustainable Synthesis and Environmental Impact Assessment

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. researchgate.net Future research on this compound and its derivatives must incorporate sustainable practices. Traditional synthesis methods often rely on hazardous solvents and reagents, generating significant waste. rasayanjournal.co.innih.gov

Green chemistry approaches for pyrimidine synthesis that should be explored include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. kuey.net

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without a catalyst or solvent, such as through mechanochemistry (ball milling), represents a highly sustainable approach. rasayanjournal.co.inresearchgate.net

Recyclable Catalysts: Employing heterogeneous or nanoparticle-based catalysts that can be easily recovered and reused for multiple reaction cycles improves process efficiency and reduces waste. researchgate.netnih.gov

A comprehensive environmental impact assessment should be conducted by evaluating metrics such as the Environmental Factor (E-factor), which measures the mass of waste generated per mass of product. kuey.net The goal is to develop synthetic routes that are not only efficient and scalable but also environmentally responsible.

Table 2: Comparison of Conventional vs. Green Synthesis Metrics for Pyrimidine Derivatives

| Parameter | Conventional Method | Green Method (e.g., Microwave) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | rasayanjournal.co.inkuey.net |

| Energy Consumption | High | Significantly Lower | kuey.net |

| Solvent Use | Often uses toxic/volatile solvents | Uses benign solvents or is solvent-free | kuey.netresearchgate.net |

| Yield | Variable | Often higher | researchgate.net |

| E-Factor (Waste/Product Ratio) | High | Low (e.g., < 0.2) | kuey.net |

Q & A

Basic: What are the most reliable synthetic routes for 4-Bromo-2-ethoxypyrimidine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves bromination of 2-ethoxypyrimidine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions . Key steps include:

- Regioselectivity Control : Temperature modulation (0–25°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Purity Validation : Combustion analysis (C, H, N), ¹H/¹³C NMR (δ 8.5–8.7 ppm for pyrimidine protons), and HPLC (≥98% purity threshold) .

Advanced: How can contradictions between experimental and computational data on electronic properties be resolved?

Methodological Answer:

Discrepancies between experimental (e.g., UV-Vis, NMR) and density functional theory (DFT) results often arise from solvent effects or basis set limitations. To resolve this:

- Solvent Corrections : Apply the polarizable continuum model (PCM) in DFT calculations (e.g., B3LYP/6-311++G**) to account for solvation .

- Benchmarking : Compare computed NMR chemical shifts (GIAO method) with experimental data, adjusting for systematic errors .

- Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm electron density distribution at the bromine and ethoxy sites .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign pyrimidine ring protons (δ 8.5–8.7 ppm) and ethoxy group (δ 1.4 ppm for CH₃, δ 4.5 ppm for OCH₂) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 217.0 for C₆H₇BrN₂O) with <2 ppm error .

- IR Spectroscopy : Identify C-Br stretching (550–600 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) .

Advanced: How can reaction conditions be optimized for regioselective bromination of pyrimidine derivatives?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (FeBr₃, AlCl₃) and solvents (CH₂Cl₂, DMF) to favor bromination at the 4-position over 5/6 positions .

- Kinetic Monitoring : Use in-situ Raman spectroscopy to track intermediate formation and adjust reaction time (typically 2–6 hrs) .

- Computational Guidance : Apply Fukui function analysis (DFT) to predict electrophilic attack sites on the pyrimidine ring .

Basic: What crystallographic tools are recommended for structural elucidation?

Methodological Answer:

- X-ray Diffraction : Use SHELXL for refinement (monoclinic space group P2₁/c, Z=4) and ORTEP-3 for 3D visualization .

- Data Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and CCDC deposition (e.g., CCDC 1234567) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ in cancer cell lines) using MTT or ATP-luminescence protocols .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debromination or ethoxy hydrolysis) that may alter activity .

- QSAR Modeling : Corrogate steric/electronic descriptors (logP, polar surface area) with activity data to identify key pharmacophores .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Argon-atmosphere vials at –20°C to prevent bromine loss or ethoxy hydrolysis .

- Stability Monitoring : Periodic ¹H NMR (tracking δ 8.5–8.7 ppm pyrimidine signals) and TLC (Rf 0.5 in hexane/EtOAc 3:1) .

Advanced: How to design a computational workflow for predicting reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Setup : Optimize geometry (B3LYP/def2-SVP), calculate Fukui indices for nucleophilic/electrophilic sites .

- Transition State Analysis : Use Nudged Elastic Band (NEB) method to model Suzuki-Miyaura coupling barriers .

- Benchmarking : Compare computed activation energies (ΔG‡) with experimental yields (e.g., Pd(PPh₃)₄ vs. XPhos ligands) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.